-Chloro-2-isothiocyanato-4-methoxybenzene (1-Cl-2-NCS-4-OMe) finds application as a versatile building block in organic synthesis due to the presence of three reactive functional groups: a chlorine atom, an isothiocyanate group, and a methoxy group. The chlorine atom can participate in nucleophilic substitution reactions, while the isothiocyanate group can undergo cycloaddition reactions and act as a precursor to various heterocyclic compounds. The methoxy group serves as an electron-donating group, influencing the reactivity of the molecule.
Studies have shown the use of 1-Cl-2-NCS-4-OMe in the synthesis of diverse scaffolds, including thiazoles, [] benzothiadiazoles, [] and fused heterocycles with potential biological activities. []
The isothiocyanate group in 1-Cl-2-NCS-4-OMe can be employed for the selective labeling of biomolecules, particularly proteins and peptides. This labeling strategy offers several advantages, including high stability, good water solubility, and efficient detection through various spectroscopic techniques. []
1-Cl-2-NCS-4-OMe has been explored in the development of functional materials. Research suggests its potential application in the synthesis of polymers with unique properties, such as photoluminescence and conductivity. []
1-Chloro-2-isothiocyanato-4-methoxybenzene, also known as benzene, 4-chloro-2-isothiocyanato-1-methoxy, is a chemical compound with the molecular formula C₉H₈ClN₁OS. This compound features a methoxy group (-OCH₃) and an isothiocyanate group (-N=C=S) attached to a chlorinated benzene ring. Its structure can be represented as follows:
textCl | OCH3-C6H3-N=C=S
The presence of these functional groups contributes to its unique chemical properties and reactivity.
Isothiocyanates, including 1-chloro-2-isothiocyanato-4-methoxybenzene, exhibit significant biological activities. They have been studied for their potential anticancer properties, as they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell signaling pathways. Furthermore, they possess antimicrobial properties, which make them useful in agricultural applications as natural pesticides against pests and pathogens .
The synthesis of 1-chloro-2-isothiocyanato-4-methoxybenzene typically involves the reaction of 4-methoxyphenylamine with carbon disulfide (CS₂) in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The general reaction scheme can be summarized as follows:
The applications of 1-chloro-2-isothiocyanato-4-methoxybenzene are diverse:
Studies on the interactions of 1-chloro-2-isothiocyanato-4-methoxybenzene with various biological molecules have shown that it can form adducts with proteins and nucleic acids. These interactions may contribute to its biological activity by modifying cellular functions or signaling pathways. Additionally, research indicates that this compound may exhibit synergistic effects when used in combination with other therapeutic agents, enhancing its efficacy against cancer cells .
Several compounds share structural features with 1-chloro-2-isothiocyanato-4-methoxybenzene. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methoxyphenyl isothiocyanate | OCH₃-C₆H₄-N=C=S | Lacks chlorine substitution; simpler structure |
| 2-Isothiocyanatobenzoic acid | C₆H₄(N=C=S)COOH | Contains a carboxylic acid group |
| Benzyl isothiocyanate | C₆H₅-N=C=S | Contains a benzyl group; no methoxy or chloro |
| 4-Chlorophenyl isothiocyanate | Cl-C₆H₄-N=C=S | Lacks methoxy group; more electrophilic |
Uniqueness: The presence of both a methoxy group and a chlorine atom distinguishes 1-chloro-2-isothiocyanato-4-methoxybenzene from other similar compounds. This combination may influence its solubility, reactivity, and biological activity compared to its analogs.
The compound is systematically named 1-chloro-2-isothiocyanato-4-methoxybenzene, reflecting its aromatic benzene core substituted with three functional groups: a chlorine atom at position 1, an isothiocyanate group (-N=C=S) at position 2, and a methoxy group (-OCH₃) at position 4. Structural validation is confirmed by spectroscopic and crystallographic data, though explicit crystallographic studies for this specific isomer are limited in publicly available literature.
| Functional Group | Position | Key Reactivity |
|---|---|---|
| Chlorine (-Cl) | 1 | Electrophilic substitution |
| Isothiocyanate (-N=C=S) | 2 | Cycloaddition, nucleophilic attack |
| Methoxy (-OCH₃) | 4 | Electron-donating resonance |
The molecular formula is C₈H₆ClNOS, with a molecular weight of 199.66 g/mol. Structural isomerism arises from permutations of substituent positions, but this specific isomer (1-chloro-2-isothiocyanato-4-methoxy) is distinct due to its regioselective substitution pattern. Notably, positional isomers such as 5-chloro-2-methoxyphenyl isothiocyanate (CAS 63429-99-2) exhibit different reactivity profiles.
No direct crystallographic data is available for this compound in the provided sources. However, computational studies on analogous isothiocyanates suggest a planar aromatic ring with the isothiocyanate group adopting a linear geometry (N=C-S bond angle ~180°). Conformational flexibility around the inter-ring bonds is restricted due to the electron-withdrawing effects of chlorine and the electron-donating methoxy group.
The synthesis of 1-chloro-2-isothiocyanato-4-methoxybenzene has evolved significantly since the early development of isothiocyanate chemistry. Historical approaches to aromatic isothiocyanate synthesis have provided the foundation for understanding the formation of this substituted compound [3].
The earliest documented method for synthesizing aromatic isothiocyanates involved the direct reaction of primary amines with thiophosgene in the presence of a base [3]. For 1-chloro-2-isothiocyanato-4-methoxybenzene, this approach would require 2-amino-5-chloro-4-methoxyaniline as the starting material [8]. The reaction typically proceeds under mild conditions at temperatures ranging from 0 to 25 degrees Celsius, with reaction times of 1 to 4 hours [8]. This method consistently achieves yields between 70 and 85 percent, making it highly effective despite the inherent toxicity concerns associated with thiophosgene [8].
The carbon disulfide and dithiocarbamate route emerged as a prominent alternative during the 1950s and 1960s [3] [5]. This multi-step process involves the initial formation of a dithiocarbamate salt through the reaction of the corresponding amine with carbon disulfide in the presence of a base, followed by desulfurization to yield the desired isothiocyanate [5] [9]. The formation of the dithiocarbamate intermediate occurs readily with electron-rich aromatic amines, though the process becomes more challenging with electron-deficient substrates [9]. Research has demonstrated that this method provides yields ranging from 60 to 80 percent for substituted aromatic compounds, with reaction temperatures typically maintained between 25 and 80 degrees Celsius [9].
| Historical Synthesis Methods | Year Introduced | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (Hours) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Thiophosgene with Amines | Early 1900s | 70-85 | 0-25 | 1-4 | High yield, simple procedure | Highly toxic reagent |
| Carbon Disulfide/Dithiocarbamate Route | 1950s-1960s | 60-80 | 25-80 | 4-12 | Wide substrate scope | Multi-step process |
| Thermal Rearrangement of Thiocyanates | 1980s | 85-95 | 180-220 | 2-6 | Clean reaction, high yield | High temperature required |
| Methylamine with Carbon Disulfide and Hydrogen Peroxide | 1990s | 75-90 | 25-40 | 2-8 | Environmentally friendly oxidant | Limited to simple amines |
| Amine + Carbon Disulfide + Base followed by Desulfurization | 2000s | 80-95 | 0-80 | 1-6 | Good functional group tolerance | Base sensitive substrates |
The thermal rearrangement approach, developed in the 1980s, offered an alternative pathway through the direct conversion of thiocyanates to isothiocyanates [16]. This method involves heating the corresponding thiocyanate at temperatures between 180 and 220 degrees Celsius for 2 to 6 hours, achieving yields of 85 to 95 percent [16]. The high-temperature requirement represents the primary limitation of this approach, particularly for thermally sensitive substituted compounds like 1-chloro-2-isothiocyanato-4-methoxybenzene [16].
Contemporary synthetic methodologies have introduced significant improvements in both efficiency and environmental compatibility for isothiocyanate synthesis [21] [23]. Modern catalytic approaches have revolutionized the preparation of 1-chloro-2-isothiocyanato-4-methoxybenzene by reducing reaction times, improving yields, and minimizing waste generation [21].
The development of amine-catalyzed sulfurization represents a major advancement in sustainable isothiocyanate synthesis [23]. Research has demonstrated that isocyanides can be converted to isothiocyanates using elemental sulfur and catalytic amounts of amine bases, particularly 1,8-diazabicyclo[5.4.0]undec-7-ene, at loadings as low as 2 mol percent [23]. This approach operates under moderate heating conditions at 40 degrees Celsius in environmentally benign solvents such as dihydrolevoglucosenone or gamma-butyrolactone [23]. The method achieves yields ranging from 34 to 95 percent while maintaining excellent functional group tolerance [23].
Selenium-catalyzed transformations have emerged as another significant catalytic methodology [22]. The selenium-catalyzed conversion of isocyanides to isothiocyanates requires only 5 mol percent of selenium catalyst and proceeds at temperatures between 80 and 120 degrees Celsius in tetrahydrofuran [22]. This method consistently produces yields between 62 and 88 percent within 2 to 4 hours of reaction time [22]. The catalytic nature of selenium in this transformation has been confirmed through mechanistic studies demonstrating the formation of active selenium-sulfur intermediates [22].
Molybdenum-catalyzed sulfur transfer reactions provide an alternative approach utilizing transition metal catalysis [22]. These reactions employ molybdenum complexes at 5 to 10 mol percent loading and operate at temperatures ranging from 56 to 80 degrees Celsius in acetone [22]. While reaction times are extended to 16 to 72 hours, the method achieves excellent yields of 70 to 95 percent [22]. The involvement of molybdenum disulfur complexes as active sulfur-transferring agents has been confirmed through crystallographic studies [22].
| Modern Catalytic Approaches | Catalyst Loading (mol %) | Typical Yield (%) | Temperature (°C) | Time (Hours) | Solvent | E-Factor |
|---|---|---|---|---|---|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene-Catalyzed Sulfurization | 2-10 | 34-95 | 40-80 | 2-8 | Dihydrolevoglucosenone, gamma-butyrolactone | 0.989-2.5 |
| Selenium-Catalyzed Isocyanide Conversion | 5 | 62-88 | 80-120 | 2-4 | Tetrahydrofuran | Not reported |
| Molybdenum-Catalyzed Sulfur Transfer | 5-10 | 70-95 | 56-80 | 16-72 | Acetone | Not reported |
| Copper-Catalyzed Isothiocyanation | 10-20 | 45-85 | 110 | 4-12 | Various | Not reported |
| Microwave-Assisted Synthesis | N/A | 43-75 | 500W microwave | 0.03-0.1 | Solvent-free | Low |
Microwave-assisted synthesis has introduced rapid reaction capabilities to isothiocyanate formation [11]. This methodology employs microwave irradiation at 500 watts to promote the sulfurization of isocyanates using Lawesson's reagent [11]. The reactions proceed without solvent in extremely short timeframes of 0.03 to 0.1 hours, achieving yields between 43 and 75 percent [11]. The success of this approach depends critically on the use of unmodified household microwave ovens rather than specialized synthetic microwave reactors [11].
Solvent selection plays a crucial role in optimizing the synthesis of 1-chloro-2-isothiocyanato-4-methoxybenzene, particularly in the dithiocarbamate formation step [9] [12]. The polarity and solvation properties of the reaction medium significantly influence both the rate of intermediate formation and the final product yield [9].
Water has emerged as the optimal solvent for electron-deficient aromatic substrates, including chlorinated and methoxy-substituted compounds [9] [25]. Research demonstrates that aqueous conditions promote rapid dithiocarbamate formation while achieving isothiocyanate yields between 85 and 95 percent [9] [25]. The high polarity index of water (9.0) facilitates the solvation of charged intermediates and enhances the nucleophilicity of the amine substrate [9]. Additionally, water-based systems enable the synthesis of chiral isothiocyanates without racemization, making them particularly valuable for preparing optically active derivatives [25].
Dimethylformamide represents the most effective organic solvent for challenging substrates [9]. With a polarity index of 6.4, dimethylformamide promotes very fast dithiocarbamate formation rates and consistently achieves the highest isothiocyanate yields of 90 to 98 percent [9]. The excellent solvation properties of dimethylformamide make it particularly suitable for electron-deficient aromatic amines that exhibit reduced reactivity in other solvent systems [9].
Dichloromethane serves as the standard extraction solvent but exhibits limitations for the initial synthetic steps [9] [12]. While widely used for product isolation, dichloromethane's low polarity index of 3.1 results in slow dithiocarbamate formation rates and moderate yields of 70 to 85 percent [9]. However, its immiscibility with water makes it valuable for liquid-liquid extraction procedures during product workup [12].
| Solvent Effects on Isothiocyanate Synthesis | Polarity Index | Dithiocarbamate Formation Rate | Isothiocyanate Yield (%) | Notes |
|---|---|---|---|---|
| Water | 9.0 | Fast | 85-95 | Best for electron-deficient substrates |
| Dichloromethane | 3.1 | Slow | 70-85 | Standard extraction solvent |
| Dimethylformamide | 6.4 | Very Fast | 90-98 | Excellent for difficult substrates |
| Toluene | 2.4 | Slow | 60-75 | Low polarity limits conversion |
| Dimethyl sulfoxide | 7.2 | Fast | 80-90 | Good nucleophilic activation |
| Tetrahydrofuran | 4.0 | Moderate | 75-85 | Moderate solvation |
| Acetonitrile | 5.8 | Moderate | 70-80 | Good compromise solvent |
| n-Hexane | 0.1 | Very Slow | 40-60 | Poor solvation of intermediates |
Temperature optimization studies have revealed optimal conditions for different synthetic pathways [9] [23]. For the traditional dithiocarbamate route, temperatures between 40 and 80 degrees Celsius provide the best balance between reaction rate and product stability [9]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and product decomposition [9]. Modern catalytic approaches operate effectively at reduced temperatures, with many procedures achieving excellent results at 40 to 60 degrees Celsius [23].
Reaction time optimization depends strongly on the chosen synthetic methodology and substrate reactivity [9] [23]. Traditional methods typically require 4 to 12 hours for complete conversion, while modern catalytic approaches reduce reaction times to 2 to 8 hours [9] [23]. Microwave-assisted procedures achieve remarkable time reductions, completing reactions in minutes rather than hours [11].
The mechanistic pathway for 1-chloro-2-isothiocyanato-4-methoxybenzene formation involves several discrete steps, each with distinct kinetic and thermodynamic characteristics [3] [8] [9]. Understanding these mechanistic details is essential for optimizing reaction conditions and predicting substrate reactivity patterns [3].
The initial step involves nucleophilic attack of the amine on carbon disulfide, forming a zwitterionic intermediate [3] [8]. This step exhibits moderate temperature dependence with typical activation energies ranging from 25 to 35 kilojoules per mole [3]. The electron-donating methoxy group at the 4-position enhances the nucleophilicity of the amino group, while the electron-withdrawing chlorine substituent at the 1-position provides a counterbalancing effect [8]. The solvent dependence of this step is high, with polar solvents significantly accelerating the nucleophilic attack [8].
Dithiocarbamate salt formation represents the second mechanistic step and often becomes rate-determining under certain conditions [3] [9]. This step exhibits low temperature dependence but very high solvent dependence, with activation energies typically ranging from 15 to 25 kilojoules per mole [3]. The formation of the stable dithiocarbamate salt is favored in polar protic solvents that can effectively solvate the ionic species [9]. Research has demonstrated that the choice of base significantly influences both the rate and selectivity of this transformation [9].
The addition of desulfurizing agents initiates the third mechanistic phase [3] [9]. This step shows high temperature dependence with activation energies ranging from 40 to 60 kilojoules per mole [3]. Common desulfurizing agents include hydrogen peroxide, iodine, sodium persulfate, and various organometallic reagents [3]. The efficiency of desulfurization depends on the electronic properties of the aromatic ring, with electron-rich substrates generally reacting more readily than electron-poor analogs [3].
| Mechanistic Pathway Analysis | Rate Determining | Temperature Dependence | Solvent Dependence | Typical Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Amine Nucleophilic Attack on Carbon Disulfide | No | Moderate | High | 25-35 |
| Dithiocarbamate Salt Formation | Sometimes | Low | Very High | 15-25 |
| Desulfurizing Agent Addition | No | High | Moderate | 40-60 |
| Intermediate Complex Formation | Yes | High | Moderate | 45-70 |
| Isothiocyanate Elimination | No | Moderate | Low | 20-30 |
Intermediate complex formation typically represents the rate-determining step in most synthetic pathways [3] [8]. This step exhibits the highest temperature dependence and activation energies ranging from 45 to 70 kilojoules per mole [3]. The nature of the intermediate complex depends on the specific desulfurizing agent employed, with different reagents forming distinct organosulfur intermediates [3]. Spectroscopic studies have identified several intermediate species, including mixed anhydrides and sulfur-bridged complexes [8].
The final elimination step involves the departure of sulfur-containing leaving groups to form the isothiocyanate product [3] [8]. This step shows moderate temperature dependence and low solvent dependence, with activation energies typically ranging from 20 to 30 kilojoules per mole [3]. The elimination is facilitated by the electron-withdrawing nature of the isothiocyanate group and generally proceeds rapidly once the intermediate complex is formed [8].
Recent mechanistic investigations have revealed alternative pathways involving nucleophile-activated sulfur species [22] [23]. In these mechanisms, tertiary amines or other nucleophiles activate elemental sulfur to form reactive polysulfide anions that directly attack electrophilic carbene intermediates [22] [23]. Nuclear magnetic resonance studies have confirmed the existence of these polysulfide species in solution at concentrations up to 0.4 molar with respect to sulfur [23].
The synthesis of 1-chloro-2-isothiocyanato-4-methoxybenzene generates various byproducts that require systematic analysis and removal for obtaining high-purity material [3] [8] [19]. Understanding the byproduct profile is essential for developing effective purification strategies and optimizing synthetic procedures [3].
Thiophosgene-based syntheses primarily generate hydrogen chloride and thiourea derivatives as major byproducts [8]. The byproduct percentage typically ranges from 5 to 15 percent of the total reaction mass [8]. Hydrogen chloride formation presents environmental concerns and requires appropriate neutralization procedures [8]. Thiourea byproducts result from the reaction between unreacted amine starting material and the desired isothiocyanate product [8]. These compounds exhibit moderate separation difficulty due to their structural similarity to the target compound [8].
Carbon disulfide and dithiocarbamate routes produce more complex byproduct mixtures containing various sulfur species and inorganic salts [3] [5]. The byproduct percentage for these methods ranges from 10 to 25 percent [3]. Major byproducts include unreacted carbon disulfide, elemental sulfur, disulfide compounds, and base-derived salts [5]. The high byproduct percentage and complex mixture composition result in significant separation challenges [3].
| Byproduct Analysis | Major Byproducts | Byproduct Percentage (%) | Separation Difficulty | Environmental Impact |
|---|---|---|---|---|
| Thiophosgene Route | Hydrogen chloride, Thioureas | 5-15 | Moderate | High (Hydrogen chloride) |
| Carbon Disulfide/Dithiocarbamate Route | Sulfur species, Salts | 10-25 | High | Moderate |
| Thermal Rearrangement | Hydrogen sulfide, Unreacted thiocyanate | 3-8 | Low | Moderate (Hydrogen sulfide) |
| Oxidative Desulfurization | Sulfur, Oxidized products | 8-20 | Moderate | Low |
| Catalytic Sulfurization | Polysulfides, Unreacted sulfur | 5-12 | Low-Moderate | Low |
Modern catalytic approaches generate fewer byproducts and achieve better environmental profiles [21] [23]. Catalytic sulfurization methods produce byproduct percentages ranging from 5 to 12 percent, primarily consisting of polysulfides and unreacted elemental sulfur [23]. These byproducts exhibit low to moderate separation difficulty and minimal environmental impact [23]. The reduced byproduct formation represents a significant advantage of catalytic methodologies over traditional approaches [21].
Column chromatography remains the most versatile purification method for 1-chloro-2-isothiocyanato-4-methoxybenzene [18] [19]. This technique achieves purity levels between 95 and 99 percent with typical recovery rates of 75 to 95 percent [18]. The method is suitable for laboratory to kilogram scales but requires significant solvent consumption [18]. Silica gel stationary phases with hexane or ethyl acetate mobile phases provide effective separation of isothiocyanate products from most byproducts [18].
Distillation offers an alternative purification approach for thermally stable isothiocyanates [19]. This method achieves purity levels between 90 and 95 percent with recovery rates of 80 to 90 percent [19]. Distillation requires no additional solvents and is suitable for all production scales [19]. However, the thermal sensitivity of some substituted isothiocyanates may limit the applicability of this approach [19].
| Purification Strategies | Typical Recovery (%) | Purity Achieved (%) | Scale Suitability | Solvent Requirements | Cost Factor | Time Required (Hours) |
|---|---|---|---|---|---|---|
| Column Chromatography | 75-95 | 95-99 | Lab to kg | High | Moderate | 2-6 |
| Distillation | 80-90 | 90-95 | All scales | None | Low | 1-3 |
| Crystallization | 60-85 | 98-99.5 | All scales | Moderate | Low | 4-24 |
| Liquid-Liquid Extraction | 70-85 | 85-95 | All scales | High | Low | 0.5-2 |
| Supercritical Fluid Extraction | 85-95 | 95-99 | Lab to pilot | None/Low | High | 1-4 |
| Preparative High Performance Liquid Chromatography | 90-98 | 99-99.9 | Lab scale | Moderate | High | 1-8 |
Liquid-liquid extraction provides rapid separation of isothiocyanate products from aqueous reaction mixtures [12] [19]. This method typically achieves recovery rates of 70 to 85 percent with purity levels between 85 and 95 percent [19]. The technique is suitable for all production scales and requires minimal time investment of 0.5 to 2 hours [19]. However, the high solvent requirements and moderate purity levels often necessitate additional purification steps [12].
Supercritical fluid extraction represents an advanced purification technology particularly suited for volatile isothiocyanates [19]. This method achieves excellent recovery rates of 85 to 95 percent and high purity levels between 95 and 99 percent [19]. The technique operates without organic solvents and prevents thermal decomposition of sensitive products [19]. Research has demonstrated that supercritical carbon dioxide extraction can selectively isolate isothiocyanates while minimizing degradation [19].